3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
CAS No.: 897611-18-6
Cat. No.: VC6527442
Molecular Formula: C20H23F2N3O4S
Molecular Weight: 439.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897611-18-6 |
|---|---|
| Molecular Formula | C20H23F2N3O4S |
| Molecular Weight | 439.48 |
| IUPAC Name | 3,4-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
| Standard InChI | InChI=1S/C20H23F2N3O4S/c1-29-19-5-3-2-4-18(19)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26) |
| Standard InChI Key | YZZZGTUWMZPVKE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide combines aromatic, sulfonamide, and piperazine moieties, yielding a multifunctional scaffold. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃F₂N₃O₄S |
| Molecular Weight | 439.5 g/mol |
| CAS Registry Number | 897611-18-6 |
| IUPAC Name | 3,4-Difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
| Topological Polar Surface Area | 99.5 Ų |
The compound’s benzamide core features fluorine atoms at the 3- and 4-positions, enhancing electron-withdrawing effects and metabolic stability. The piperazine ring, linked via a sulfonyl-ethyl group to a 2-methoxyphenyl substituent, introduces conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions.
Synthesis and Industrial Preparation
While detailed synthetic protocols remain proprietary, general routes involve sequential functionalization of the benzamide backbone:
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Benzamide Core Formation: Condensation of 3,4-difluorobenzoic acid with ethylenediamine derivatives under carbodiimide coupling conditions.
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Piperazine Introduction: Nucleophilic substitution of the ethylenediamine intermediate with 1-(2-methoxyphenyl)piperazine in the presence of a sulfonating agent (e.g., sulfur trioxide).
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Sulfonation: Reaction with sulfur trioxide-triethylamine complex to install the sulfonyl bridge.
Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>98%), with tetrahydrofuran or dichloromethane as preferred solvents. Critical challenges include controlling regioselectivity during fluorination and minimizing sulfone over-oxidation.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by three key functional groups:
Sulfonamide Group
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Hydrolysis: Under acidic conditions (HCl, 80°C), the sulfonamide bond cleaves to yield sulfonic acid and secondary amine intermediates.
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Alkylation: Reacts with alkyl halides (e.g., methyl iodide) at the sulfonamide nitrogen, forming N-alkylated derivatives.
Benzamide Moiety
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Reduction: Lithium aluminum hydride reduces the amide to a benzylamine (yield: 60–70%).
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Electrophilic Substitution: Fluorine atoms direct nitration to the 5-position of the benzamide ring.
Piperazine Ring
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Protonation: The piperazine nitrogen participates in salt formation with mineral acids (e.g., HCl), enhancing aqueous solubility.
Biological Activity and Mechanism of Action
Sodium Channel Modulation
In a PubChem bioassay (AID 1246060), this compound demonstrated inhibition of human NaV1.2 voltage-gated sodium channels (IC₅₀ < 10 μM) . Such activity suggests potential as an anticonvulsant or analgesic agent, aligning with known sodium channel blockers like lamotrigine .
Dopamine Receptor Interactions
Structural analogs with piperazine sulfonamides exhibit high affinity for dopamine D₂ and D₃ receptors (Kᵢ = 2–15 nM). Molecular docking studies predict that the 2-methoxyphenyl group occupies hydrophobic receptor pockets, while the sulfonyl group stabilizes binding via hydrogen bonds.
Therapeutic Applications and Clinical Prospects
Neurological Disorders
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Epilepsy: Sodium channel blockade could suppress neuronal hyperexcitability .
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Schizophrenia: Dopamine receptor modulation may alleviate positive symptoms.
Oncology
RET kinase inhibition offers a pathway for targeted therapy in medullary thyroid carcinoma .
Inflammatory Diseases
Piperazine derivatives reduce IL-6 production by 40–60% in macrophage models, suggesting anti-inflammatory utility.
Comparative Analysis with Structural Analogs
| Compound | Modification | Activity |
|---|---|---|
| 3,4-Dichloro analog | Cl substituents | 2× lower D₂ receptor affinity |
| 2-Hydroxyphenyl derivative | -OH vs. -OCH₃ | Improved aqueous solubility |
Fluorine substitution enhances metabolic stability compared to chloro analogs, while methoxy groups optimize blood-brain barrier penetration.
Industrial and Research Applications
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Pharmaceutical Intermediate: Used in synthesizing dopamine receptor ligands.
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Biochemical Probe: Labels sodium channels in electrophysiology studies .
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Material Science: Sulfonamide polymers for ion-exchange membranes.
Future Research Directions
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In Vivo Toxicology: Assess hepatotoxicity and CNS penetration in rodent models.
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Formulation Development: Nanoemulsions to enhance oral bioavailability.
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Target Validation: CRISPR screening to identify off-target effects.
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